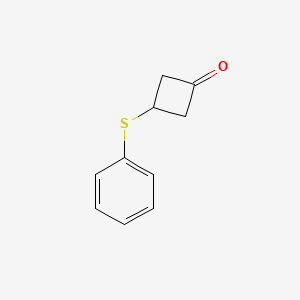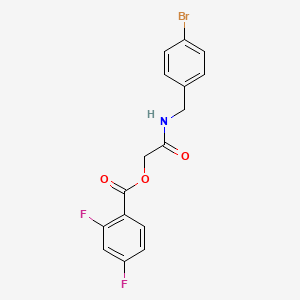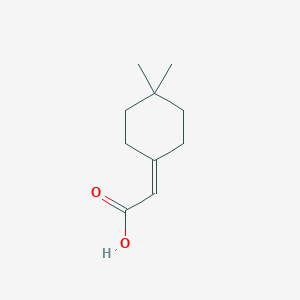
3-(Phenylsulfanyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)cyclobutan-1-one is a chemical compound with a molecular weight of 178.25 . It is a versatile compound with immense potential in scientific research.
Molecular Structure Analysis
The InChI code for 3-(Phenylsulfanyl)cyclobutan-1-one is 1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo [4+2] and [2+4] cycloaddition reactions with 2,3-dimethyl butadiene or cyclopentadiene . The [2+4] cycloaddition reactions are the most favorable pathways .Wissenschaftliche Forschungsanwendungen
Preparation of α-Methylene-γ-Butyrolactones
The synthesis of α-methylene-γ-butyrolactones is possible using a compound similar to 3-(Phenylsulfanyl)cyclobutan-1-one. Fujiwara et al. (1989) showed that 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone reacts with Grignard reagent to yield α-methylene-γ-butyrolactones, which are significant in various chemical syntheses (Fujiwara, Morita, & Takeda, 1989).
Synthesis of 3-Aminocyclobut-2-en-1-ones
Brand et al. (2003) utilized a process involving condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine to prepare 3-aminocyclobut-2-en-1-ones. This novel series showed promising results as potent antagonists of VLA-4 (Brand, de Candole, & Brown, 2003).
Nonpeptidic GLP-1 Receptor Agonists
A novel class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, which include cyclobutane derivatives, was identified by Liu et al. (2012). These compounds demonstrated increased potency in vitro and in vivo compared to earlier versions (Liu et al., 2012).
Palladium-Catalyzed Arylation of Benzolactones
Matsuda, Shigeno, and Murakami (2008) researched a palladium-catalyzed process that transformed 3-(2-hydroxyphenyl)cyclobutanones into arylated benzolactones. This method involves carbon-carbon bond cleavage and formation, showing the versatility of cyclobutane derivatives in organic synthesis (Matsuda, Shigeno, & Murakami, 2008).
Synthesis of Bicyclic Systems
Gaoni (1989) developed new 3-substituted bicyclobutanes from sulfones, leading to novel addition reactions. These reactions included hydrazoic acid and cyanocuprate reagents, contributing to the synthesis of unique cyclobutane derivatives (Gaoni, 1989).
Photocatalysis of Enone Cycloadditions
Ischay et al. (2008) demonstrated that Ru(bipy)3Cl2 serves as an efficient photocatalyst for enone cycloadditions, involving aryl enones. The process exhibits excellent diastereoselectivity and uses sunlight as the sole source of irradiation, showcasing the cyclobutane derivatives' potential in green chemistry applications (Ischay, Anzovino, Du, & Yoon, 2008).
Versatility in Organic Synthesis
Alberti et al. (2009) exploited 1-phenylsulfenyl- or 1-phenylsulfonyl-cyclopropylketones for regioselective synthesis of various compounds including trans-2,3-disubstituted cyclobutanones, highlighting the adaptability of cyclobutane derivatives in organic synthesis (Alberti et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-phenylsulfanylcyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCHJUMIEFLHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylsulfanyl)cyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2843183.png)
![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)



![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)

![2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843198.png)

![4-(2-methoxy-5-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2843204.png)